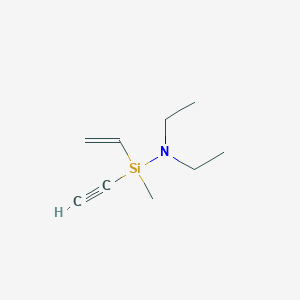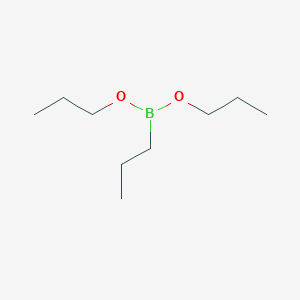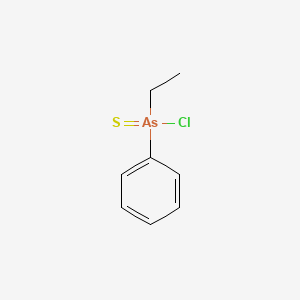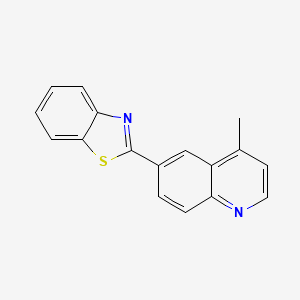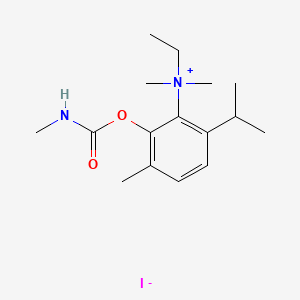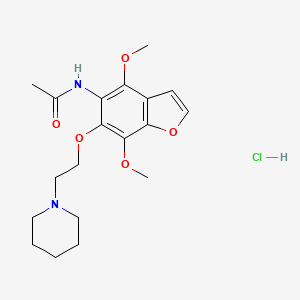
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride: This compound is characterized by the presence of a benzofuran ring substituted with methoxy and piperidinoethoxy groups, making it a subject of interest in medicinal and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride typically involves multiple steps, starting from the appropriate benzofuran precursor. The key steps include:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through cyclization reactions involving suitable starting materials such as phenols and aldehydes.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of Piperidinoethoxy Group: The piperidinoethoxy group is attached through nucleophilic substitution reactions, often using piperidine and ethylene oxide as reactants.
Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofurancarbamic acid isopropyl ester
- N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl]benzamide
Uniqueness
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)acetamide hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
66203-99-4 |
|---|---|
Formule moléculaire |
C19H27ClN2O5 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
N-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O5.ClH/c1-13(22)20-15-16(23-2)14-7-11-25-17(14)19(24-3)18(15)26-12-10-21-8-5-4-6-9-21;/h7,11H,4-6,8-10,12H2,1-3H3,(H,20,22);1H |
Clé InChI |
DJFYYYFDYGMKNT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OC=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


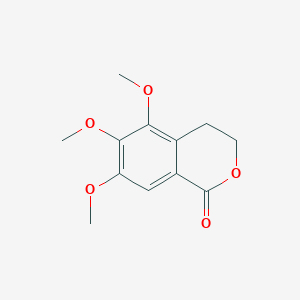

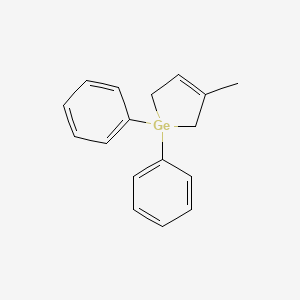


![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
